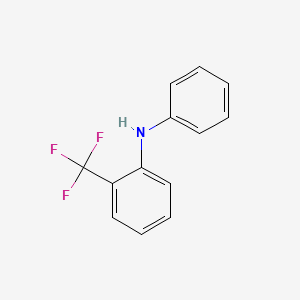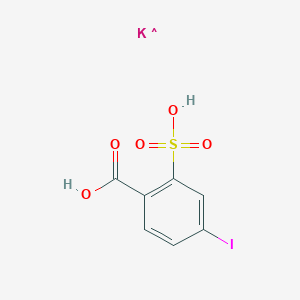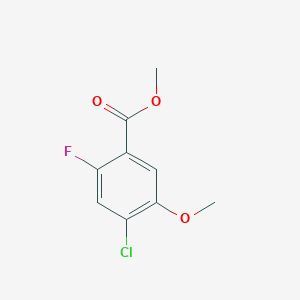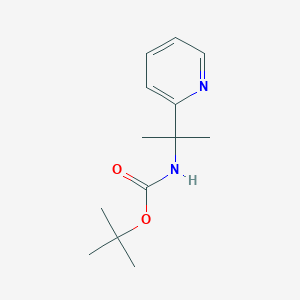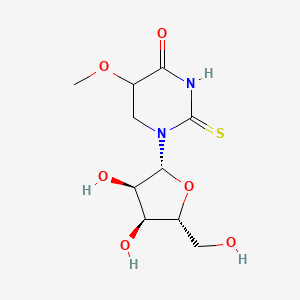![molecular formula C25H42N2O6 B12336087 Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 53504-41-9](/img/structure/B12336087.png)
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C₂₅H₄₂N₂O₆ and a molecular weight of 466.611 g/mol . This compound is known for its applications in the production of polyurethanes and other polymeric materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps:
Preparation of Butane-1,4-diol: This can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: This involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then further reacted with formaldehyde and hydrogen cyanide.
Formation of Oxepan-2-one: This is typically synthesized through the ring-opening polymerization of ε-caprolactone.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 100°C to 200°C and pressures up to 10 atm.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butane-1,4-diol can undergo oxidation to form butyrolactone.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with alcohols to form urethanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Alcohols and amines are typical reagents for substitution reactions.
Major Products
Oxidation: Butyrolactone
Reduction: Amines
Substitution: Urethanes
Aplicaciones Científicas De Investigación
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Biology: Employed in the development of biodegradable polymers for medical applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of urethane linkages. The isocyanate groups react with hydroxyl groups to form urethane bonds, which are crucial in the formation of polyurethanes. These reactions typically involve nucleophilic attack on the carbon of the isocyanate group, followed by the formation of a stable urethane linkage.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with butanediol and 1,1’-methylenebis(4-isocyanatocyclohexane)
- 1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane), methyloxirane, and oxirane
Uniqueness
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is unique due to its specific combination of functional groups, which allows for the formation of highly cross-linked and durable polymeric materials. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Propiedades
Número CAS |
53504-41-9 |
|---|---|
Fórmula molecular |
C25H42N2O6 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
Clave InChI |
ZECDNEGVMOSZJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO |
Números CAS relacionados |
53504-41-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


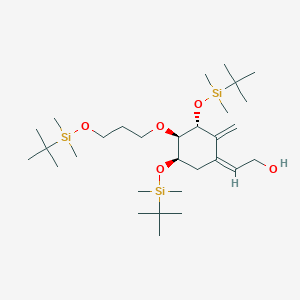
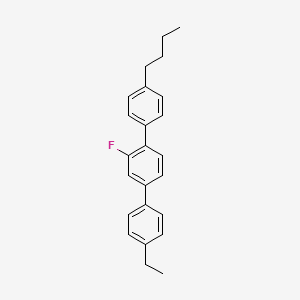
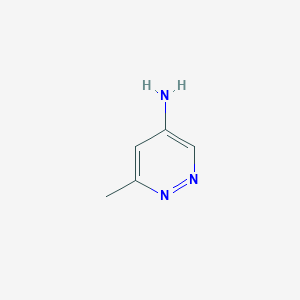
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
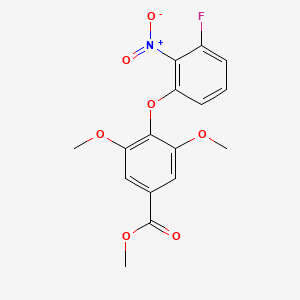
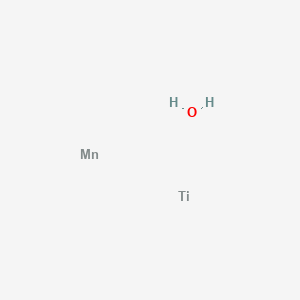
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
